molecular formula C14H12ClN3 B7890324 3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1206970-66-2

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B7890324
CAS RN: 1206970-66-2
M. Wt: 257.72 g/mol
InChI Key: JCTRCMAHPLFGSJ-UHFFFAOYSA-N
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Description

“3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a unique chemical compound with the linear formula: C14H12ClN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: ClCC1=CC=CN2C1=NN=C2CC3=CC=CC=C3 . The InChI key is GFUIBZZDRKXTPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, triazolo[4,3-a]pyridine derivatives have been noted for their significant roles in various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Safety and Hazards

The compound is classified under Storage Class Code 11, which denotes Combustible Solids . The flash point is not applicable . For safety, it’s important to confirm the product identity and/or purity .

properties

IUPAC Name

3-benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-10-12-7-4-8-18-13(16-17-14(12)18)9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRCMAHPLFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174481
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206970-66-2
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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